4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its versatile biological activities. The compound’s structure includes a methoxyphenyl group and a thiazole moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3-aminopropanoic acid under controlled conditions. The reaction proceeds through the formation of a thiazole ring, facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites, altering the activity of enzymes or blocking receptor sites. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of a methoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
DQAGZSIZEMPAEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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